molecular formula C17H18N4O4S2 B2432533 (3-Methylisoxazol-5-yl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 946205-50-1

(3-Methylisoxazol-5-yl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Cat. No.: B2432533
CAS No.: 946205-50-1
M. Wt: 406.48
InChI Key: QDJDCSOMQVMKHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Methylisoxazol-5-yl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C17H18N4O4S2 and its molecular weight is 406.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3-methyl-1,2-oxazol-5-yl)-[4-(6-methylsulfonyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O4S2/c1-11-9-14(25-19-11)16(22)20-5-7-21(8-6-20)17-18-13-4-3-12(27(2,23)24)10-15(13)26-17/h3-4,9-10H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDJDCSOMQVMKHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound (3-Methylisoxazol-5-yl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a complex organic molecule with potential therapeutic applications. Its structure includes functional groups that suggest bioactivity, particularly in medicinal chemistry. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Synthesis

The compound is classified as an isoxazole derivative and a piperazine-based molecule . The isoxazole ring contributes to its heterocyclic nature, while the piperazine moiety enhances its pharmacological properties. The synthesis typically involves several key steps, including:

  • Formation of the isoxazole ring : This can be achieved through cyclization reactions involving hydroxylamine and appropriate carbonyl compounds.
  • Piperazine linkage : The piperazine unit is introduced via nucleophilic substitution or coupling reactions.
  • Incorporation of the methylsulfonyl group : This step often requires specific reagents to ensure the stability and reactivity of the final product.

Analytical techniques such as NMR and HPLC are employed to confirm the purity and structure of the synthesized compound.

The biological activity of this compound may involve interactions with specific biological targets such as enzymes or receptors. Preliminary studies suggest potential mechanisms include:

  • Inhibition of key enzymes : Similar compounds have shown inhibitory activity against cyclooxygenase (COX) enzymes, which play a role in inflammation and pain pathways .
  • Antimicrobial properties : Isoxazole derivatives have been reported to possess antibacterial and antifungal activities, indicating that this compound may also exhibit similar effects .

Case Studies and Research Findings

  • Anticancer Activity : Research indicates that benzothiazole derivatives can exert cytotoxic effects on various cancer cell lines, including breast (MCF-7), lung (A549), and prostate cancer cells (PC3). The structural similarity suggests that our compound could also demonstrate similar properties .
  • Antimicrobial Screening : In studies involving derivatives of related structures, some compounds exhibited selective antibacterial activity against Gram-positive bacteria, suggesting that modifications in the molecular structure can enhance bioactivity .
  • Quantitative Binding Studies : Techniques such as surface plasmon resonance have been used to determine binding affinities of similar compounds to their targets, providing insights into their potential effectiveness in therapeutic applications.

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
AnticancerBenzothiazole DerivativesCytotoxicity against MCF-7, A549, PC3
AntimicrobialIsoxazole DerivativesSelective activity against Gram-positive bacteria
Enzyme InhibitionCOX InhibitorsIC50 values ranging from 0.95 µM for selective COX-2 inhibition

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to (3-Methylisoxazol-5-yl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone exhibit significant antimicrobial properties. Studies show that derivatives containing benzothiazole and piperazine structures demonstrate moderate to good activity against various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
5eE. coli12 µg/mL
5kS. aureus10 µg/mL
5gP. aeruginosa15 µg/mL

These results suggest that the presence of the benzothiazole and piperazine structures enhances the antimicrobial efficacy of the compounds .

Antitumor Activity

Compounds with similar structures have been studied for their antitumor properties, showing promise in inducing apoptosis in cancer cells. The mechanism often involves modulation of apoptotic pathways, including the activation of caspases and disruption of mitochondrial functions.

Case Studies

Several studies have documented the efficacy of similar compounds in clinical settings:

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry demonstrated that a related compound exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus, suggesting potential for development as a new antibiotic .

Case Study 2: Antitumor Properties

Research published in Cancer Letters highlighted the ability of a derivative to induce apoptosis in human cancer cell lines through caspase activation, indicating its potential as an anticancer agent .

Q & A

Q. Optimization Strategies :

  • Solvent Choice : Use polar aprotic solvents (e.g., DMF, toluene) to enhance cyclization efficiency .
  • Catalysis : Acid catalysts (e.g., HCl, H₂SO₄) improve cyclization yields .
  • Temperature Control : Reflux conditions (e.g., 80–100°C) balance reaction rate and product stability .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation account for structural complexities?

Answer:
Primary Techniques :

  • ¹H/¹³C NMR : Resolve aromatic protons (benzo[d]thiazol, isoxazole) and piperazine methylene signals. Overlapping peaks (e.g., piperazine CH₂ groups) require 2D NMR (COSY, HSQC) .
  • FTIR : Confirm sulfonyl (S=O, ~1350–1150 cm⁻¹) and carbonyl (C=O, ~1650 cm⁻¹) groups .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns .

Q. Challenges :

  • Tautomerism : Thione-thiol tautomerism in thiadiazole derivatives may complicate spectral assignments .
  • Solvent Artifacts : Deuterated solvents (e.g., DMSO-d₆) can shift proton signals; use multiple solvents for cross-validation .

Basic: What are the key considerations in designing stability studies for this compound under varying environmental conditions?

Answer:
Study Design :

  • pH Stability : Assess degradation in acidic (pH 3–5) and basic (pH 8–10) buffers via HPLC monitoring .
  • Thermal Stability : Perform thermogravimetric analysis (TGA) and accelerated aging at 40–60°C .
  • Light Sensitivity : Expose to UV-Vis light (300–800 nm) to evaluate photolytic degradation .

Q. Analytical Methods :

  • HPLC/LC-MS : Track degradation products and quantify stability over time .
  • XRD : Monitor crystallinity changes affecting solubility and bioavailability .

Advanced: How can molecular docking studies predict biological targets, and what validation steps are necessary?

Answer:
Methodology :

  • Target Selection : Prioritize enzymes with structural homology to known benzo[d]thiazol targets (e.g., 14-α-demethylase lanosterol, PDB: 3LD6) .
  • Software : Use AutoDock Vina or Schrödinger Suite for docking simulations. Optimize ligand protonation states with tools like Epik .
  • Scoring Metrics : Analyze binding energies (ΔG) and hydrogen-bond interactions with catalytic residues .

Q. Validation :

  • In Vitro Assays : Validate docking results with enzyme inhibition assays (e.g., IC₅₀ determination) .
  • Mutagenesis Studies : Confirm key binding residues identified in silico .

Advanced: How can researchers resolve contradictions in reported biological activities of structural analogs?

Answer:
Root Causes :

  • Substituent Effects : Minor changes (e.g., methyl vs. nitro groups) drastically alter bioactivity .
  • Assay Variability : Differences in cell lines (e.g., bacterial vs. mammalian) or endpoint measurements (e.g., IC₅₀ vs. EC₅₀) .

Q. Resolution Strategies :

  • Meta-Analysis : Compare data across analogs using standardized metrics (e.g., pIC₅₀) .
  • Structural Profiling : Use X-ray crystallography or molecular dynamics to correlate activity with conformational stability .

Advanced: What strategies establish structure-activity relationships (SAR) through systematic substitution of heterocyclic moieties?

Answer:
Systematic Approaches :

  • Piperazine Modifications : Replace methylsulfonyl with fluorinated or bulky groups to assess steric/electronic effects .
  • Isoxazole Variants : Substitute 3-methyl with electron-withdrawing groups (e.g., NO₂) to enhance electrophilicity .

Q. Evaluation Metrics :

  • Biological Potency : Test against target enzymes (e.g., antifungal activity for triazole derivatives) .
  • Computational Modeling : Use QSAR models to predict activity trends from substituent descriptors (e.g., logP, Hammett constants) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.